molecular formula C15H11FN2OS B14092862 2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol

2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol

Cat. No.: B14092862
M. Wt: 286.3 g/mol
InChI Key: OYZOEJGJGNDJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This particular compound features a fluorophenyl group and a sulfanyl group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-mercapto-3,4-dihydroquinazolin-4-one.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 2-mercapto-3,4-dihydroquinazolin-4-one in DMF containing potassium carbonate. The mixture is stirred and heated to reflux for several hours.

    Purification: The reaction mixture is cooled, and the product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure 2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The fluorophenyl and sulfanyl groups play a crucial role in binding to the active sites of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone

Uniqueness

2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a fluorophenyl group and a sulfanyl group attached to the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19)

InChI Key

OYZOEJGJGNDJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.